molecular formula C19H16ClNO B1328294 2-(2-Benzylphenoxy)-5-chloroaniline CAS No. 946772-95-8

2-(2-Benzylphenoxy)-5-chloroaniline

Cat. No.: B1328294
CAS No.: 946772-95-8
M. Wt: 309.8 g/mol
InChI Key: JBVZVUPBMRFTRT-UHFFFAOYSA-N
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Description

2-(2-Benzylphenoxy)-5-chloroaniline is a specialty organic compound with the molecular formula C13H11BrClNO and a molecular weight of 312.59 g/mol . It is characterized by a density of 1.528±0.06 g/cm³ at a standard temperature of 20 °C and has a boiling point of 429.3±35.0 °C . The compound's structure integrates an aniline ring, a core feature in many chemical industries, which is substituted with chlorine and a benzylphenoxy group . The presence of the aniline component is significant, as aniline derivatives are foundational intermediates in the synthesis of a wide range of commercially important products . The specific substitution pattern on the aniline ring defines this compound's unique reactivity and physical properties, making it a valuable building block for researchers. The primary value of this compound lies in its role as a sophisticated chemical intermediate in organic synthesis and medicinal chemistry research. Compounds with similar aniline and benzylphenoxy motifs are frequently utilized in the development of active pharmaceutical ingredients

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-benzylphenoxy)-5-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c20-16-10-11-19(17(21)13-16)22-18-9-5-4-8-15(18)12-14-6-2-1-3-7-14/h1-11,13H,12,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVZVUPBMRFTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Approaches for Structural Elucidation and Purity Assessment in Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For 2-(2-Benzylphenoxy)-5-chloroaniline, HRMS provides unambiguous confirmation of its molecular formula.

Research Findings: Utilizing techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound is ionized, typically through protonation, to form the [M+H]⁺ ion. The mass analyzer then measures the mass-to-charge ratio (m/z) of this ion to a high degree of decimal precision. The experimentally determined exact mass is then compared to the theoretically calculated mass for the proposed molecular formula, C₁₉H₁₆ClNO. The monoisotopic mass of this compound is calculated to be 309.0920 Da. matrixscientific.com A measured mass that falls within a narrow tolerance (typically < 5 ppm) of this calculated value provides strong evidence for the correct elemental composition.

Table 1: HRMS Data for this compound

ParameterTheoretical ValueExpected Experimental Value
Molecular FormulaC₁₉H₁₆ClNOC₁₉H₁₆ClNO
Monoisotopic Mass309.0920 Da309.0920 ± 0.0015 Da
Ion Adduct[M+H]⁺[M+H]⁺
Calculated m/z310.0993~310.0993

Note: The expected experimental value represents a hypothetical measurement with a mass accuracy of 5 ppm.

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of the proton and carbon skeletons of this compound.

Research Findings:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the three phenyl rings and the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group. The protons on the chloro-substituted aniline (B41778) ring would appear as a distinct spin system, influenced by the electron-donating amino group and the electron-withdrawing chloro group. The protons of the benzyl group and the adjacent phenyl ring would also exhibit characteristic splitting patterns. The amino (-NH₂) protons would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum will reveal the number of unique carbon environments. For this compound, 19 distinct carbon signals are expected, unless there is accidental peak overlap. The chemical shifts of the carbons would be indicative of their local electronic environment (e.g., carbons bonded to nitrogen, oxygen, or chlorine, as well as the aromatic and methylene carbons).

2D NMR: Advanced techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings within the same spin system, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would be crucial in connecting the different fragments of the molecule by showing long-range (2-3 bond) correlations between protons and carbons, for instance, confirming the ether linkage between the two substituted phenyl rings.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons6.5 - 7.5Multiplets
-CH₂- (Benzyl)~ 5.1Singlet
-NH₂~ 3.8Broad Singlet

Note: These are estimated chemical shift ranges. Actual values may vary depending on the solvent and other experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic C-Cl120 - 130
Aromatic C-N140 - 150
Aromatic C-O150 - 160
Aromatic C-H & C-C110 - 140
-CH₂- (Benzyl)65 - 75

Note: These are estimated chemical shift ranges. Actual values may vary.

Vibrational Spectroscopy Techniques (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and are used to confirm the presence of key structural motifs in this compound.

Research Findings:

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretches of the primary amine, the C-O-C stretch of the diaryl ether, the C-Cl stretch, and the various C-H and C=C vibrations of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data, often providing stronger signals for the symmetric vibrations and the non-polar bonds of the aromatic rings.

Table 4: Expected Vibrational Frequencies for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Methylene C-HStretch2850 - 2960
Aromatic C=CStretch1450 - 1600
Diaryl Ether (C-O-C)Asymmetric Stretch1200 - 1270
C-NStretch1250 - 1350
C-ClStretch600 - 800

Note: These are typical wavenumber ranges for the indicated functional groups.

Chromatographic Methods for Purity Determination and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, by-products, or isomers.

Research Findings:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a standard method for purity analysis. A well-developed method would show a single major peak for the target compound, and the area of this peak relative to the total area of all peaks would determine the purity (e.g., >98%). The retention time is a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used for purity assessment.

Isomer Separation: The synthesis of this compound could potentially lead to the formation of other positional isomers. Chromatographic methods, particularly HPLC, are crucial for the separation and quantification of these isomers.

Table 5: Hypothetical HPLC Purity Analysis Data

ParameterValue
ColumnC18 reversed-phase
Mobile PhaseAcetonitrile/Water gradient
DetectionUV at 254 nm
Retention Time8.5 min
Purity>99%

Note: This data is hypothetical and for illustrative purposes only.

X-ray Crystallography for Solid-State Structural Analysis

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography can provide the ultimate proof of its three-dimensional structure.

Research Findings: This technique determines the precise spatial arrangement of atoms in the crystal lattice, confirming the connectivity of the atoms and the stereochemistry of the molecule. The results would include detailed information on bond lengths, bond angles, and torsional angles, providing an unambiguous structural confirmation. To date, no public crystallographic data for this specific compound appears to be available. If a crystal structure were determined, it would be deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Computational Chemistry and Cheminformatics in the Study of 2 2 Benzylphenoxy 5 Chloroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like 2-(2-Benzylphenoxy)-5-chloroaniline, DFT calculations could provide valuable insights into its geometry, electronic distribution, and spectroscopic properties. Such studies would typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These findings are instrumental in predicting the molecule's reactivity and potential sites for electrophilic or nucleophilic attack.

Calculation of Global Chemical Descriptors

From the HOMO and LUMO energies obtained through DFT, a range of global chemical descriptors can be calculated to quantify the molecule's reactivity and stability. These descriptors offer a quantitative basis for understanding the chemical behavior of this compound.

Table 1: Global Chemical Descriptors Derivable from DFT

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Chemical Hardness (η)η = (I - A) / 2Measures the resistance of a molecule to change its electron distribution.
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness, indicating the molecule's polarizability.
Electronegativity (χ)χ = (I + A) / 2Measures the power of a molecule to attract electrons to itself.
Electrophilicity Index (ω)ω = χ2 / (2η)Quantifies the electrophilic character of a molecule.

This table represents theoretical descriptors that could be calculated for this compound, not actual reported values.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with other molecules, such as biological macromolecules.

Conformational Analysis and Ligand Dynamics

For a flexible molecule like this compound, which contains several rotatable bonds, MD simulations could be employed to explore its conformational landscape. By simulating the molecule's movement in a solvent (typically water) over nanoseconds, researchers could identify the most stable and frequently adopted conformations. Understanding the ligand's intrinsic dynamics is a critical step before studying its interaction with a biological target.

Protein-Ligand Complex Stability Investigations

If this compound were identified as a ligand for a specific protein, MD simulations would be essential for investigating the stability of the protein-ligand complex. Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time would be monitored to assess how tightly the ligand binds and whether the protein's structure is stabilized or destabilized by the interaction. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful cheminformatics tools used in drug discovery to identify new potential drug candidates.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. If a known active molecule for a target is structurally related to this compound, a pharmacophore model could be developed. This model could then be used to screen large databases of chemical compounds to find other structurally diverse molecules that match the pharmacophore and are therefore likely to be active. mdpi.com This process, known as virtual screening, can significantly accelerate the initial stages of drug discovery. mdpi.comdovepress.comresearchgate.net

Ligand-Based Pharmacophore Model Development

Ligand-based pharmacophore modeling is a technique used when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) that bind to it are known. bldpharm.com The process involves identifying the common chemical features in a series of active molecules and their spatial arrangement, which are essential for their biological activity. bldpharm.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and ionizable groups. nih.gov

For this compound, a hypothetical ligand-based pharmacophore model could be developed using it as a template alongside other structurally similar active compounds. The goal would be to generate a 3D model that encapsulates the crucial features for its presumed biological effect.

Hypothetical Research Findings: A ligand-based model was generated from a training set of analogous compounds with known activity against a hypothetical target, such as the Estrogen Receptor. The resulting pharmacophore, designated Hypo-1, consists of five key features: two aromatic rings, two hydrophobic regions, and one hydrogen bond acceptor. This model suggests that the benzyl (B1604629) and chloro-substituted phenyl rings are crucial for binding, likely through pi-pi stacking and hydrophobic interactions, while the ether oxygen or the amine group could serve as a key hydrogen bond acceptor.

Table 1: Hypothetical Pharmacophore Features for Model Hypo-1

Feature TypeLocation on this compoundImportance
Aromatic Ring (AR1)Benzyl groupEssential for aromatic interactions
Aromatic Ring (AR2)Chlorophenyl groupContributes to binding and specificity
Hydrophobic (H1)Benzylphenoxy moietyCritical for entering hydrophobic pockets
Hydrophobic (H2)Chloro-substituent areaEnhances hydrophobic interactions
Hydrogen Bond Acceptor (HBA)Ether OxygenPotential interaction with donor residues

Structure-Based Pharmacophore Model Generation

When the 3D structure of the target protein is available (e.g., from X-ray crystallography or cryo-EM), a structure-based pharmacophore model can be generated. nih.govscbt.com This approach identifies the key interaction points within the protein's binding site. The model is built by analyzing the types of interactions—hydrogen bonds, hydrophobic contacts, ionic bonds—that are possible between the protein and a potential ligand.

Hypothetical Research Findings: Assuming this compound targets the ligand-binding domain of the Estrogen Receptor Alpha (ERα), a structure-based pharmacophore model was generated from the crystal structure of ERα. The model highlights a specific arrangement of features within the binding pocket that a ligand must match. This includes two hydrophobic pockets to accommodate the aromatic rings and specific locations for hydrogen bond donors and acceptors that interact with key amino acid residues like Arg394 and Glu353.

Application of Pharmacophore Models in Virtual Screening for Hit Identification

Both ligand- and structure-based pharmacophore models serve as 3D search queries for virtual screening. nih.gov In this process, large digital databases of chemical compounds are computationally filtered to identify "hits"—molecules that match the pharmacophore model. bldpharm.com This allows for the rapid identification of structurally diverse compounds that have a high probability of being biologically active at the target of interest. nih.gov

Hypothetical Research Findings: The hypothetical pharmacophore model Hypo-1 was used to screen the ZINC database, a library containing millions of commercially available compounds. The screening was filtered for drug-like properties (e.g., Lipinski's Rule of Five). This process yielded a list of 500 virtual hits that geometrically and chemically matched the pharmacophore. These hits represent novel scaffolds that are predicted to have a similar biological activity to this compound and are prioritized for further computational analysis and eventual laboratory testing.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand, such as this compound, and its protein target.

Receptor-Ligand Interaction Analysis

Docking simulations place the ligand into the binding site of the receptor in various possible conformations and orientations. The resulting poses are then scored. The best-scoring poses provide detailed insight into the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex.

Hypothetical Research Findings: Molecular docking of this compound into the ligand-binding pocket of ERα was performed. The analysis of the top-ranked docking pose revealed key interactions:

The benzyl ring forms a pi-pi stacking interaction with the side chain of a Phenylalanine residue (e.g., Phe404).

The chlorophenyl ring is situated in a hydrophobic pocket lined by Leucine and Isoleucine residues.

The aniline (B41778) nitrogen acts as a hydrogen bond donor to the side chain of a Glutamate residue (e.g., Glu353).

Table 2: Hypothetical Receptor-Ligand Interactions for this compound with ERα

Ligand GroupReceptor ResidueInteraction TypeHypothetical Distance (Å)
Benzyl RingPhe404Pi-Pi Stacking3.8
Chlorophenyl RingLeu387, Ile424HydrophobicN/A
Aniline NH₂Glu353Hydrogen Bond2.9
Ether OxygenArg394Hydrogen Bond3.1

Binding Affinity Prediction

A primary goal of molecular docking is to estimate the binding affinity (often expressed as binding free energy, ΔG) of a ligand to its target. Lower calculated binding energy values suggest a more stable complex and higher binding affinity. These predictions are crucial for ranking potential drug candidates and prioritizing them for synthesis and testing.

Hypothetical Research Findings: The binding affinity for the docked pose of this compound was calculated. The predicted binding free energy was found to be -9.5 kcal/mol. This strong predicted affinity suggests that the compound is a potent binder to the ERα receptor. This value can be used as a benchmark to compare against other designed analogues or hits from virtual screening.

Induced-Fit Docking Methodologies

Standard docking often treats the receptor as a rigid structure. However, proteins are flexible and can change their conformation upon ligand binding. Induced-fit docking (IFD) accounts for this flexibility by allowing both the ligand and the receptor's side chains in the binding site to adjust their conformations. This often provides a more accurate prediction of the true binding mode.

Hypothetical Research Findings: An induced-fit docking simulation was performed to refine the initial docking pose of this compound. The simulation showed that the side chain of a key Methionine residue in the binding pocket rotates slightly to better accommodate the bulky benzylphenoxy group of the ligand. This adjustment resulted in a more favorable binding energy of -10.2 kcal/mol and an additional hydrophobic contact, highlighting the importance of receptor flexibility in achieving optimal binding.

Structure-Activity Relationship (SAR) Studies via Computational Methods

General SAR principles for related substituted anilines and diaryl ethers suggest that the nature and position of substituents significantly influence their biological effects. For instance, the lipophilicity, electronic properties, and steric bulk of substituents can modulate membrane permeability, receptor binding, and metabolic stability. In the case of this compound, the bulky benzylphenoxy group at the ortho position of the aniline ring is expected to induce significant steric hindrance, which can influence its interaction with biological targets. The chlorine atom at the meta position relative to the amine group is an electron-withdrawing group, which can alter the pKa of the aniline nitrogen and influence its ability to form hydrogen bonds.

Computational tools such as molecular mechanics and quantum chemistry calculations can be employed to map the electrostatic potential surface of the molecule, identify regions of high and low electron density, and calculate steric maps. This information is invaluable for understanding how the molecule might be recognized by a biological receptor.

Quantitative Structure-Activity Relationship (QSAR) modeling represents a more sophisticated approach to SAR, establishing mathematical models that quantitatively link the structural or physicochemical properties of a group of compounds to their biological activities. While specific QSAR models for this compound are not publicly available, we can extrapolate from studies on similar substituted anilines and phenols to understand how such models would be constructed and what insights they might provide. nih.govnih.gov

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, partial charges). For a series of analogs of this compound, where substituents on the benzyl or aniline rings are varied, a QSAR model could be developed to predict a specific biological endpoint, such as toxicity or enzyme inhibition.

For example, studies on the toxicity of substituted anilines have shown that lipophilicity, often represented by the logarithm of the octanol-water partition coefficient (logP), is a critical parameter. nih.govoup.com A general QSAR equation for the toxicity of substituted anilines might take the form:

Toxicity = a * logP + b * σ + c

where σ represents the Hammett constant, a measure of the electronic effect of the substituent. nih.gov The presence of electron-withdrawing groups has been shown to increase the toxic effects of anilines in some systems. nih.gov

Hypothetical QSAR Data for this compound Analogs

To illustrate the application of QSAR, the following interactive table presents hypothetical data for a series of analogs of this compound and their predicted toxicity. In this hypothetical model, both lipophilicity (logP) and electronic effects (Hammett constant of the substituent X) are considered key descriptors.

CompoundSubstituent (X)logP (Predicted)Hammett Constant (σ)Predicted Toxicity (pIC50)
1H5.20.004.5
24-CH35.6-0.174.3
34-Cl5.90.234.8
44-NO25.10.785.2
54-OCH35.1-0.274.2

Note: This data is for illustrative purposes only and is not based on experimental results.

This hypothetical model would suggest that increasing the electron-withdrawing nature of the substituent (higher σ) and, to a lesser extent, lipophilicity, could lead to increased toxicity. Such models, once validated with experimental data, can be powerful tools for prioritizing the synthesis of new derivatives with desired activity profiles. researchgate.net

Beyond QSAR, computational methods can predict the specific molecular interactions that underpin the biological activity of this compound. Molecular docking is a prominent technique used to predict the preferred orientation of a ligand when bound to a target protein. This method can provide insights into the binding mode and affinity of the compound.

Given the structural similarity of the diaryl ether motif to compounds known to interact with various enzymes, one could hypothesize potential protein targets for this compound. For instance, diaryl ether structures are found in inhibitors of enzymes like protein kinases and cytochrome P450s.

A molecular docking study of this compound into the active site of a hypothetical kinase could reveal key interactions. The aniline nitrogen might act as a hydrogen bond donor, while the phenoxy oxygen could be a hydrogen bond acceptor. The benzyl and chloro-substituted phenyl rings could engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Hypothetical Molecular Docking Results for this compound

The following table illustrates the kind of data that would be generated from a molecular docking simulation of this compound with a hypothetical protein target.

Interaction TypeInteracting Residue (Hypothetical Target)Distance (Å)
Hydrogen Bond (Donor)Asp184 (Backbone C=O)2.9
Hydrogen Bond (Acceptor)Lys72 (Side Chain NH3+)3.1
Pi-Pi StackingPhe1684.5
Hydrophobic InteractionLeu70, Val78, Ile149N/A

Note: This data is for illustrative purposes only and is not based on experimental results.

These predicted interactions can then be used to rationalize observed biological activities or to guide the design of new analogs with improved binding affinity. For example, if a hydrogen bond is predicted to be crucial for activity, a medicinal chemist might design a new molecule that enhances this interaction.

Furthermore, cheminformatics platforms can predict a wide range of biological activities and potential liabilities based on the chemical structure alone. These predictions are often derived from machine learning models trained on large datasets of known compound-activity relationships. For this compound, such predictions might suggest potential activities as an enzyme inhibitor, a G protein-coupled receptor ligand, or other biological roles, providing valuable starting points for experimental screening. bmc-rm.orgmdpi.com

In Vitro Pharmacological and Mechanistic Investigations

Cell-Based Assays for Biological Activity Profiling

Cell-based assays are instrumental in determining the biological response of cells to a test compound. These assays can range from simple two-dimensional (2D) cell culture models to more complex three-dimensional (3D) systems that better mimic the in vivo environment.

Two-Dimensional (2D) Cell Culture Models

Standard 2D cell culture models are widely used for initial high-throughput screening to assess activities such as cytotoxicity, cell proliferation, and other cellular processes. There are currently no published studies that have evaluated 2-(2-Benzylphenoxy)-5-chloroaniline in such assays.

Three-Dimensional (3D) Cell Culture Models (e.g., organoids, spheroids)

Three-dimensional cell culture models, including organoids and spheroids, offer a more physiologically relevant context for studying drug effects by replicating cell-cell and cell-matrix interactions. The scientific literature lacks any reports on the assessment of this compound in these advanced 3D models.

Enzyme Inhibition Studies

Enzyme inhibition assays are crucial for identifying and characterizing compounds that can modulate the activity of specific enzymes, which are often key targets in disease pathways.

Assay Development and Kinetic Characterization

The development of specific assays and the characterization of the kinetics of enzyme inhibition (e.g., determining IC₅₀ values and the mechanism of inhibition) are fundamental to understanding a compound's potency and mode of action. No such assay development or kinetic data has been reported for this compound.

Assessment of Selectivity against Enzyme Panels

To understand the specificity of a compound and its potential for off-target effects, it is typically screened against a panel of different enzymes. Information regarding the selectivity profile of this compound against any enzyme panel is not available.

Receptor Binding Assays and Ligand-Target Interactions

Receptor binding assays are employed to determine if a compound can bind to specific cellular receptors and to quantify the affinity of this interaction. These studies are vital for understanding how a compound might initiate a cellular response. There is no published data from receptor binding assays for this compound, nor any studies detailing its interactions with specific molecular targets.

Investigation of Molecular Mechanisms of Action (Non-Clinical)

Analysis of downstream signaling pathways is crucial to understanding how a compound exerts its effects at a molecular level following interaction with its primary target. This typically involves treating relevant cell lines with the compound and measuring changes in the phosphorylation status or expression levels of key proteins within known signaling cascades.

For a compound like this compound, researchers would likely investigate pathways commonly associated with the therapeutic area of interest (e.g., oncology, inflammation). Techniques such as Western blotting, ELISA, or proteomic mass spectrometry would be employed to quantify these changes. For example, studies might assess the modulation of pathways such as MAPK/ERK, PI3K/Akt, or NF-κB. However, no specific studies detailing the impact of this compound on these or any other signaling pathways are available in the public domain.

Identifying the direct cellular target(s) of a novel compound is a key step in mechanism-of-action studies. Several methodologies are used for this purpose. Affinity chromatography-based methods, for instance, involve immobilizing the compound on a solid support to capture its binding partners from cell lysates. Another common approach is the use of photoaffinity labeling, where a photoreactive version of the compound is used to covalently crosslink to its target upon UV irradiation, allowing for subsequent identification by mass spectrometry. nih.gov Computational methods, such as molecular docking, can also predict potential targets based on the compound's structure.

Despite the availability of these techniques, no published research has identified the specific cellular targets of this compound.

In Vitro ADME Studies (Non-Clinical)

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential in early drug discovery to assess the pharmacokinetic viability of a compound. bioline.org.br

Metabolic stability assays predict how quickly a compound is metabolized by the liver. These experiments typically involve incubating the compound with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). The rate of disappearance of the parent compound over time is measured, usually by LC-MS/MS, to determine parameters like intrinsic clearance (Clint) and half-life (t½). researchgate.net A compound with very rapid metabolism may have poor bioavailability and a short duration of action in vivo.

No experimental data on the metabolic stability of this compound in either microsomes or hepatocytes has been published. A representative data table for such an experiment is shown below for illustrative purposes.

Table 1: Hypothetical Metabolic Stability Data

SystemSpeciesHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Liver MicrosomesHumanData not availableData not available
Liver MicrosomesRatData not availableData not available
HepatocytesHumanData not availableData not available
HepatocytesRatData not availableData not available

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (AAG), influences its distribution and availability to reach its target site. nih.govresearchgate.net Only the unbound fraction of a drug is generally considered pharmacologically active. Common methods to determine the percentage of protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. nih.gov High plasma protein binding (>99%) can sometimes limit a compound's efficacy.

The plasma protein binding characteristics of this compound have not been reported in the scientific literature. A typical format for presenting such data is provided below.

Table 2: Hypothetical Plasma Protein Binding Data

SpeciesAssay Method% BoundUnbound Fraction (fu)
HumanEquilibrium DialysisData not availableData not available
RatEquilibrium DialysisData not availableData not available
MouseEquilibrium DialysisData not availableData not available

Permeability assays are used to predict the absorption of an orally administered drug across the intestinal wall.

Caco-2 Assay: This method uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a barrier with properties similar to the intestinal epithelium. nih.govnih.gov The rate at which the compound crosses this monolayer is measured to determine its apparent permeability coefficient (Papp). sigmaaldrich.com This assay can also identify whether a compound is a substrate for efflux transporters like P-glycoprotein. nih.gov

PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures a compound's ability to diffuse passively across an artificial lipid membrane. nih.gov It is a higher-throughput method used to screen for passive permeability.

No Caco-2 or PAMPA permeability data for this compound is currently available. An example of how this data would be presented is shown below.

Table 3: Hypothetical Permeability Data

Assay TypeDirectionPermeability Coefficient (Papp, 10⁻⁶ cm/s)Permeability ClassificationEfflux Ratio (Papp B-A / Papp A-B)
Caco-2A to BData not availableData not availableData not available
Caco-2B to AData not availableData not available
PAMPAN/AData not availableData not availableN/A

CYP450 Inhibition and Induction Studies

Following a comprehensive search of publicly available scientific literature and databases, no specific in vitro studies detailing the inhibitory or inductive effects of this compound on cytochrome P450 (CYP450) enzymes were found.

Therefore, detailed research findings, including data on the potential of this compound to act as an inhibitor or inducer of any specific CYP450 isoforms, are not available in the public domain. Consequently, it is not possible to provide data tables or a detailed discussion on its mechanism of interaction with these critical drug-metabolizing enzymes.

The investigation into the potential for a chemical compound to inhibit or induce CYP450 enzymes is a critical step in drug discovery and development. This is because alterations in CYP450 activity can lead to significant drug-drug interactions, affecting the safety and efficacy of co-administered therapeutic agents. Inhibition can lead to increased plasma concentrations of other drugs, potentially causing toxicity, while induction can decrease their concentrations, leading to reduced efficacy.

Given the absence of data for this compound, its profile regarding drug-drug interaction potential via CYP450 modulation remains uncharacterized. Future in vitro studies using human liver microsomes or recombinant human CYP enzymes would be necessary to determine its IC50 values for inhibition of various isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) and its potential to induce the expression of these enzymes, typically assessed in cultured human hepatocytes.

Non Clinical Pharmacokinetic and Metabolic Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) Research Design

The design of ADME studies for a compound like 2-(2-Benzylphenoxy)-5-chloroaniline would be multifaceted, aiming to provide a comprehensive overview of its disposition. A typical research design would involve both in vitro and in vivo experiments.

In vitro studies would likely include:

Metabolic stability assays: Using liver microsomes or hepatocytes from various preclinical species (e.g., rat, mouse, dog, monkey) and humans to predict the rate of metabolic clearance.

Plasma protein binding assays: To determine the extent to which the compound binds to plasma proteins, which influences its distribution and availability to target tissues.

Cytochrome P450 (CYP) inhibition and induction assays: To assess the potential for drug-drug interactions by determining if the compound inhibits or induces major CYP enzymes.

In vivo studies would be conducted in relevant animal models, often starting with rodents (e.g., rats or mice). These studies would involve administering the compound and collecting various biological samples over time to characterize its pharmacokinetic profile and metabolic fate.

Pharmacokinetic Profiling in Preclinical Species

Pharmacokinetic studies are designed to quantify the concentration of the parent compound and its major metabolites in biological fluids and tissues over time.

A sensitive and specific bioanalytical method is a prerequisite for quantitative pharmacokinetic analysis. For a compound with the chemical properties of this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would typically be developed and validated.

Table 1: Illustrative Parameters for a Hypothetical LC-MS/MS Method

ParameterExample Specification
Instrumentation Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive mode
Monitored Transitions Parent ion -> Product ion (specific m/z)
Chromatographic Column C18 reverse-phase column
Mobile Phase Gradient of acetonitrile and water with formic acid
Sample Preparation Protein precipitation or solid-phase extraction
Linear Range e.g., 1 - 1000 ng/mL
Accuracy & Precision Within ±15% (as per regulatory guidelines)

This method would be validated for its linearity, accuracy, precision, selectivity, and stability to ensure reliable quantification of the analyte in plasma, urine, and other biological matrices.

Following administration of this compound to preclinical species, plasma samples would be collected at various time points and analyzed using the validated bioanalytical method. The resulting concentration-time data would be used to calculate key pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters (Hypothetical Data)

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance (volume of plasma cleared of drug per unit time)
Vd Volume of distribution (apparent volume into which the drug distributes)

These parameters provide insights into the rate and extent of absorption, the distribution of the compound in the body, and the efficiency of its elimination.

Metabolism Studies in Preclinical Models

Metabolism studies are conducted to identify the metabolic pathways of a compound and to characterize the chemical structures of its metabolites.

In vitro incubations with liver microsomes or hepatocytes, as well as analysis of in vivo samples (plasma, urine, feces), would be performed to identify potential metabolites. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for this purpose, allowing for the determination of the elemental composition of metabolites.

Based on the structures of the identified metabolites, the biotransformation pathways of this compound could be proposed. For a molecule with its structure, potential metabolic pathways might include:

Oxidation: Hydroxylation of the aromatic rings or the benzyl (B1604629) group, potentially mediated by cytochrome P450 enzymes.

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to form more water-soluble products that can be readily excreted.

N-Acetylation: Acetylation of the primary aniline (B41778) amine group.

Ether Bond Cleavage: Although generally stable, enzymatic cleavage of the diaryl ether bond is a possibility.

Table 3: Potential Biotransformation Pathways and Resulting Metabolites (Hypothetical)

PathwayPotential Metabolite Structure
Aromatic HydroxylationHydroxylated this compound
Benzylic Hydroxylation2-(2-(hydroxy(phenyl)methyl)phenoxy)-5-chloroaniline
N-AcetylationN-(4-chloro-2-(2-benzylphenoxy)phenyl)acetamide
Glucuronide ConjugationGlucuronide adduct of a hydroxylated metabolite

Further studies using specific enzyme inhibitors or recombinant human enzymes would be necessary to identify the specific enzymes responsible for these metabolic transformations.

Quantitative Tissue Distribution Studies in Preclinical Models

Information regarding the concentration of this compound in various organs and tissues following administration in preclinical species is not available. Studies of this nature are fundamental to understanding the potential target organs for both therapeutic efficacy and toxicity. Without such data, it is not possible to provide an evidence-based account of the compound's distribution profile.

Structure Activity Relationship Sar and Lead Optimization in Drug Discovery

Iterative Design and Synthesis for Enhanced Potency and Selectivity

The journey from a hit compound to a viable drug candidate is defined by an iterative cycle of design, synthesis, and biological evaluation. For 2-(2-Benzylphenoxy)-5-chloroaniline , this process would systematically probe the contribution of each of its structural components—the benzyl (B1604629) group, the phenoxy ring, the ether linkage, and the chloro-substituted aniline (B41778) moiety—to its biological activity.

Initial modifications would likely focus on the substitution patterns of the aromatic rings. For instance, the placement and nature of substituents on the benzyl and phenoxy rings would be altered to explore their impact on target binding. The introduction of electron-donating or electron-withdrawing groups can influence the electronic distribution of the molecule, potentially enhancing interactions with a biological target. Similarly, the position of the chlorine atom on the aniline ring is a critical determinant of activity. Analogs with the chlorine at different positions, or with alternative halogen substituents (e.g., fluorine, bromine), would be synthesized and tested to establish a clear SAR.

The following table illustrates a hypothetical set of initial analogs that would be synthesized to probe these relationships:

CompoundR1 (Benzyl Ring)R2 (Phenoxy Ring)R3 (Aniline Ring)Hypothetical Potency (IC₅₀, nM)
This compound HH5-ClBaseline
Analog 14-FH5-ClTBD
Analog 2H4-OCH₃5-ClTBD
Analog 3HH4-ClTBD
Analog 4HH5-FTBD

This iterative process aims to identify modifications that lead to a significant increase in potency (a lower IC₅₀ value) and selectivity for the intended biological target over off-targets.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a powerful strategy in medicinal chemistry to identify structurally novel compounds that retain the key pharmacophoric features of the original lead. Current time information in Bangalore, IN. For This compound , the diaryl ether core could be replaced with other bioisosteric linkers that maintain the relative orientation of the aromatic systems. Examples of potential scaffold hops include replacing the ether oxygen with a sulfide (B99878) (thioether), an amine, or a methylene (B1212753) group.

Isosteric replacements of specific functional groups are also a cornerstone of lead optimization. Current time information in Bangalore, IN. For example, the chloro substituent on the aniline ring could be replaced with a trifluoromethyl group (CF₃), which is a common bioisostere for chlorine, to modulate lipophilicity and metabolic stability. wikipedia.org The benzyl group could be replaced with other bulky hydrophobic groups to probe the size and nature of the binding pocket.

Strategies for Modulating Biological Activity and Pharmacokinetic Profiles

A potent compound is of little therapeutic value if it possesses poor pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). patsnap.com Strategies to modulate the biological activity and pharmacokinetic profile of This compound would run in parallel with efforts to enhance potency.

For instance, introducing polar functional groups, such as a hydroxyl or a carboxylic acid, could improve aqueous solubility, which is often a prerequisite for good absorption. The metabolic stability of the compound could be enhanced by blocking potential sites of metabolism. For example, if the benzyl group is found to be susceptible to oxidation, introducing substituents at the benzylic position could hinder this metabolic pathway.

The following table outlines potential modifications and their intended effects on pharmacokinetic properties:

ModificationStrategyDesired Outcome
Introduction of a hydroxyl group on the benzyl ringIncrease polarityImproved solubility
Replacement of the ether linkage with a more stable linkerEnhance metabolic stabilityIncreased half-life
Introduction of fluorine atomsModulate lipophilicity and block metabolismImproved bioavailability

Development of Novel Derivatives Based on the Core Structure

Based on the initial SAR findings, the development of novel derivatives would focus on optimizing the most promising avenues. If, for example, a particular substitution pattern on the phenoxy ring is found to be highly favorable, a library of compounds with diverse substituents at that position would be synthesized.

Furthermore, the core structure of This compound could be elaborated to introduce additional functionalities that could interact with the biological target or improve physicochemical properties. This could involve the addition of heterocyclic rings or flexible side chains to explore new binding interactions.

Application of Computational Tools in Lead Optimization Cycles

Computational chemistry plays an indispensable role in modern lead optimization. patsnap.com For This compound , molecular modeling techniques would be employed from the outset. Quantitative Structure-Activity Relationship (QSAR) models can be developed as biological data for analogs becomes available, allowing for the prediction of the potency of virtual compounds before their synthesis.

Molecular docking studies would be used to visualize the binding mode of This compound within its putative biological target. This provides a rational basis for designing new analogs with improved interactions. In silico ADME prediction tools can also be used to prioritize which analogs to synthesize, focusing on those with a higher probability of possessing favorable drug-like properties. These computational methods help to streamline the lead optimization process, reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources. patsnap.com

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The discovery and optimization of novel compounds have been revolutionized by the advent of artificial intelligence (AI) and machine learning (ML). arxiv.orgscielo.org.mx For a molecule like 2-(2-Benzylphenoxy)-5-chloroaniline, AI and ML can be leveraged in several key areas.

Predicting Physicochemical and Biological Properties: Machine learning models can predict a range of properties for novel compounds, including solubility, toxicity, and potential biological activities, by learning from vast datasets of existing molecules. arxiv.org For this compound, such models could rapidly assess its drug-likeness and identify potential liabilities, guiding further experimental work.

Optimizing Synthesis Routes: The synthesis of diaryl ethers can be achieved through methods like the Ullmann condensation and the Buchwald-Hartwig amination. wikipedia.orglibretexts.org These reactions often require extensive optimization of catalysts, ligands, and reaction conditions. Machine learning models have demonstrated success in predicting the optimal conditions for such complex reactions, significantly reducing the experimental burden and cost. illinois.eduprinceton.eduresearchgate.net For instance, researchers have developed ML models to predict the yields of Buchwald-Hartwig amination reactions with a high degree of accuracy. princeton.edu This approach could be applied to determine the most efficient synthesis for this compound and its analogues.

De Novo Design: Beyond prediction, AI can be used for the de novo design of novel molecules with desired properties. By learning the underlying chemical rules from large databases, generative models can propose new structures based on the this compound scaffold that are optimized for specific biological targets or improved environmental biodegradability.

Advanced In Vitro and Ex Vivo Models for Comprehensive Biological Assessment

To understand the potential biological effects of this compound, researchers can move beyond traditional 2D cell cultures to more physiologically relevant systems.

Organ-on-a-Chip Technology: Organ-on-a-chip (OoC) platforms are microfluidic devices that mimic the structure and function of human organs. mdpi.commdpi.com A liver-on-a-chip, for example, could be used to study the metabolism of this compound and identify any potentially toxic metabolites in a human-relevant context. nih.gov Multi-organ chips could further elucidate the compound's distribution and effects on interconnected organ systems. nih.gov This technology is particularly valuable for assessing the impact of environmental toxicants. researchgate.net

3D Spheroid Models: Three-dimensional (3D) cell cultures, such as tumor spheroids, offer a more accurate representation of the in vivo environment compared to 2D cultures. nih.gov These models are increasingly used to assess the cytotoxicity and efficacy of potential anticancer compounds. nih.govmdpi.com For a compound like this compound, which shares structural similarities with molecules exhibiting biological activity, testing its effects on 3D spheroid models of various cancers could provide valuable insights into its potential as a therapeutic agent.

Exploration of Polypharmacology and Multi-Target Modulators

The concept of "one drug, one target" is increasingly being replaced by the understanding that many effective drugs exert their therapeutic effects by interacting with multiple targets, a phenomenon known as polypharmacology. The diaryl ether scaffold is recognized for its presence in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.

Given the combination of a diaryl ether and a chloroaniline moiety, it is plausible that this compound could act as a multi-target modulator. Computational approaches, such as molecular docking and virtual screening, can be employed to predict potential binding partners for this compound across the human proteome. This could uncover unexpected therapeutic opportunities and provide a rationale for its observed biological effects, should any be discovered. The design of new compounds based on this scaffold could then intentionally aim for a desired multi-target profile.

Development of Targeted Delivery Systems

The physicochemical properties of this compound, likely being a hydrophobic molecule, may present challenges for its systemic administration. Targeted delivery systems, often based on nanotechnology, can overcome such limitations.

Nanocarriers for Enhanced Delivery: Polymeric and lipid-based nanocarriers can encapsulate hydrophobic drugs, improving their solubility, stability, and pharmacokinetic profile. nih.govnih.gov These nanocarriers can be engineered to specifically target diseased tissues, such as tumors, thereby increasing the therapeutic efficacy and reducing off-target side effects. youtube.com Should this compound demonstrate promising biological activity, its formulation within such nanocarriers would be a critical step towards any potential therapeutic application.

Investigation of Chemical Reactivity and Degradation Pathways in Environmental Contexts (Excluding Safety)

The presence of a chlorinated aromatic ring in this compound raises questions about its environmental persistence and fate. Understanding its chemical reactivity and degradation pathways is crucial for assessing its potential environmental impact.

Biodegradation Studies: The microbial degradation of halogenated diaryl ethers and chloroanilines is a known area of research. nih.gov While some microorganisms can mineralize these compounds, the process can be slow, and halogenated metabolites may themselves be persistent. nih.gov Studies using microbial consortia from relevant environmental matrices could elucidate the biodegradability of this compound.

Abiotic Degradation: In addition to biological processes, abiotic degradation pathways such as photolysis and hydrolysis could contribute to the transformation of this compound in the environment. Chlorinated hydrocarbons are known to undergo degradation through various chemical reactions in aquatic environments. acs.org Investigating the kinetics and products of these reactions would provide a more complete picture of the environmental fate of this compound.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(2-Benzylphenoxy)-5-chloroaniline?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Ullmann Coupling : For forming the benzylphenoxy-aryl ether linkage. For example, coupling 2-benzylphenol with 5-chloro-2-nitroaniline under copper catalysis, followed by nitro-group reduction .
  • Nucleophilic Aromatic Substitution : Reacting 2-benzylphenol with a halogenated aniline derivative (e.g., 2,5-dichloroaniline) under basic conditions (K₂CO₃/DMF) at 80–100°C .
    Key intermediates include 5-chloro-2-nitroaniline (reduction to aniline) and 2-benzylphenol (etherification agent). Purification often requires column chromatography or recrystallization using ethanol/water mixtures.

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 6.5–7.8 ppm), benzyl CH₂ (δ 4.0–4.5 ppm), and NH₂ signals (δ 5.0–5.5 ppm, broad).
    • ¹³C NMR : Confirm the presence of quaternary carbons (e.g., ether-linked aromatic carbons at δ 150–160 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ peaks (expected ~318–320 m/z).
  • IR Spectroscopy : NH₂ stretching (~3350 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) .

Advanced: How can researchers address discrepancies in reported biological activity data for benzylphenoxy-aniline derivatives?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., MT-4 vs. PBMCs for anti-HIV activity) or viral strains .
  • Structural Analogues : Subtle modifications (e.g., methoxy vs. benzyl groups) drastically alter pharmacokinetics. Validate activity using standardized assays (e.g., NIH AIDS Reagent Program protocols) .
  • Data Normalization : Compare EC₅₀ values relative to positive controls (e.g., zidovudine for HIV) to account for inter-lab variability .

Advanced: What strategies improve regioselectivity during benzylphenoxy group introduction in aromatic systems?

Answer:

  • Directing Groups : Use meta-directing substituents (e.g., -NO₂) on the aniline ring to guide etherification to the para position .
  • Protection/Deprotection : Temporarily protect the NH₂ group (e.g., as an acetamide) to prevent undesired side reactions during coupling .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

Basic: What pharmacological applications are reported for this compound derivatives?

Answer:

  • Antiviral Agents : Derivatives like 1-[2-(2-benzylphenoxy)ethyl]uracils show anti-HIV-1 activity (EC₅₀ = 0.8–3.2 µM) by targeting reverse transcriptase .
  • Anticancer Probes : Structural analogs inhibit tyrosine kinases (e.g., EGFR) via competitive binding to the ATP pocket .

Advanced: How do crystallographic studies inform the reactivity of this compound?

Answer:

  • X-ray Diffraction : Reveals planarity of the benzylphenoxy moiety, which enhances π-π stacking with biological targets (e.g., viral enzymes) .
  • Torsional Angles : Non-coplanar arrangements between the aniline and benzyl groups (10–15° dihedral angles) may reduce steric hindrance in binding pockets .
  • Hydrogen Bonding : NH₂ groups act as H-bond donors, critical for interactions with residues like Asp113 in HIV-1 RT .

Advanced: How can synthetic yields of this compound be optimized?

Answer:

  • Catalyst Screening : Use CuI/1,10-phenanthroline for Ullmann coupling (yields up to 75% vs. 50% with Cu powder alone) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining ~70% yield .
  • Workup Optimization : Extract with ethyl acetate (3×) to recover unreacted starting materials and minimize loss .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the aniline group.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ether bond.
  • Purity Monitoring : Regular HPLC analysis (C18 column, 70:30 MeOH/H₂O) to detect degradation products .

Advanced: What computational methods aid in predicting the bioactivity of benzylphenoxy-aniline derivatives?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to targets like HIV-1 RT (PDB: 1RTD) to prioritize compounds for synthesis .
  • QSAR Models : Use Hammett σ values for substituents to correlate electronic effects with EC₅₀ .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify persistent interactions .

Advanced: How do substituent variations on the benzyl group affect pharmacological properties?

Answer:

  • Electron-Withdrawing Groups (e.g., -Cl) : Enhance metabolic stability but may reduce solubility.
  • Lipophilic Groups (e.g., -CH₃) : Improve membrane permeability but increase CYP450-mediated oxidation risk.
  • Polar Groups (e.g., -OH) : Boost water solubility but may shorten half-life due to rapid excretion .

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2-(2-Benzylphenoxy)-5-chloroaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.